molecular formula C17H27N5O B2846808 2-[(1-Tert-butylpyrazol-4-YL)amino]-N-(1-cyanocyclohexyl)propanamide CAS No. 1645316-48-8

2-[(1-Tert-butylpyrazol-4-YL)amino]-N-(1-cyanocyclohexyl)propanamide

Cat. No. B2846808
CAS RN: 1645316-48-8
M. Wt: 317.437
InChI Key: VVLQWNMBEVJRNI-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole derivatives are known for their diverse biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazole derivatives are known to participate in various chemical reactions. They can act as ligands in coordination chemistry and can undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

Research focuses on the synthesis of complex molecules with specific functions, like neuropeptide Y antagonists, highlighting techniques in stereoselective addition and ketene chemistry. For example, Iida et al. (2005) describe the practical synthesis of a neuropeptide Y antagonist, showcasing the importance of stereoselective routes and ketene chemistry in producing biologically active compounds (Iida et al., 2005).

Material Science and Polymer Chemistry

Studies on hydrophilic aliphatic polyesters and ring-opening polymerization of functional cyclic esters, as detailed by Trollsås et al. (2000), contribute to the development of new materials with potential applications in biomedicine and engineering (Trollsås et al., 2000).

Pharmaceutical Research

The synthesis of molecules for pharmaceutical applications, such as anticonvulsant activity and antimicrobial properties, is a significant area of research. Kamiński et al. (2015) synthesized new hybrid compounds showing broad spectra of anticonvulsant activity, demonstrating the ongoing search for novel therapeutics (Kamiński et al., 2015).

Environmental Chemistry

The degradation of environmental contaminants using advanced oxidation processes, as explored by Lutze et al. (2015), illustrates the chemical's potential role in environmental protection and remediation efforts (Lutze et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some pyrazole derivatives are known to inhibit certain enzymes, which can lead to their observed biological activities .

properties

IUPAC Name

2-[(1-tert-butylpyrazol-4-yl)amino]-N-(1-cyanocyclohexyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O/c1-13(20-14-10-19-22(11-14)16(2,3)4)15(23)21-17(12-18)8-6-5-7-9-17/h10-11,13,20H,5-9H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLQWNMBEVJRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)NC2=CN(N=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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